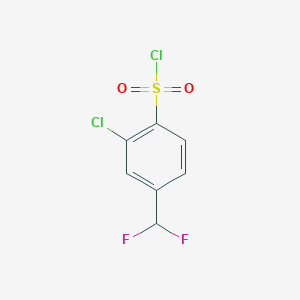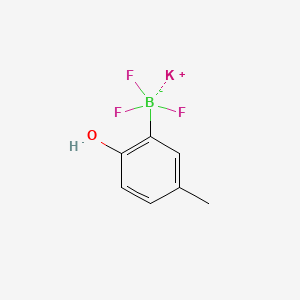![molecular formula C14H12FN3O B13458732 3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)
3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their wide range of biological activities, including antibacterial, antitumor, anti-inflammatory, and cytotoxic properties
Méthodes De Préparation
The synthesis of 3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide typically involves the condensation of 3-fluorobenzohydrazide with 2-acetylpyridine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.
Analyse Des Réactions Chimiques
3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced hydrazide.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazides.
Applications De Recherche Scientifique
3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound has shown promise in biological studies due to its antibacterial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as urease, which is involved in the hydrolysis of urea . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the reaction, thereby exerting its inhibitory effect. Additionally, the compound may interact with other cellular targets, leading to its antibacterial and antitumor activities.
Comparaison Avec Des Composés Similaires
3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide can be compared with other similar compounds, such as:
4-bromo-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide: This compound has a bromine atom instead of a fluorine atom.
2-hydroxy-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide: This compound has a hydroxyl group instead of a fluorine atom.
2-fluoro-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
The uniqueness of 3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H12FN3O |
|---|---|
Poids moléculaire |
257.26 g/mol |
Nom IUPAC |
3-fluoro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C14H12FN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+ |
Clé InChI |
ZSZLEMRWGJFNOD-LICLKQGHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C2=CC=CC=N2 |
SMILES canonique |
CC(=NNC(=O)C1=CC(=CC=C1)F)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


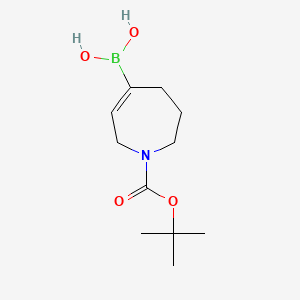
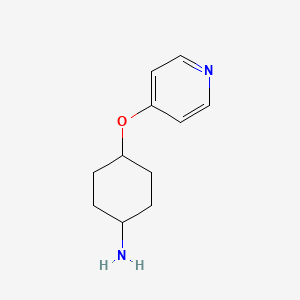
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
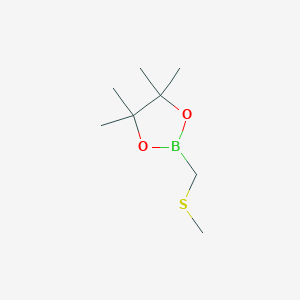

![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)

